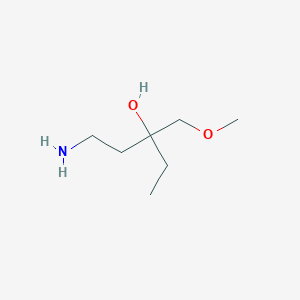

1-Amino-3-(methoxymethyl)pentan-3-OL

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H17NO2 |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

1-amino-3-(methoxymethyl)pentan-3-ol |

InChI |

InChI=1S/C7H17NO2/c1-3-7(9,4-5-8)6-10-2/h9H,3-6,8H2,1-2H3 |

InChI Key |

BZTFWLWHWVGZEI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCN)(COC)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 3 Methoxymethyl Pentan 3 Ol and Its Analogues

Retrosynthetic Analysis of 1-Amino-3-(methoxymethyl)pentan-3-OL

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the key structural features are a tertiary alcohol, an amino group, and a methoxymethyl ether.

A primary disconnection can be made at the C-N bond, suggesting an amino group introduction via reductive amination of a corresponding ketone or nucleophilic substitution. However, a more convergent approach involves disconnections around the central tertiary carbon.

Proposed Retrosynthetic Pathways:

Pathway A: Grignard-based approach. Disconnecting the two ethyl groups from the tertiary carbinol center leads to a protected amino ester as a key intermediate. This pathway is advantageous as it builds the carbon skeleton in a controlled manner.

Pathway B: Nitrile addition approach. Disconnecting one ethyl group and the aminomethyl group suggests the addition of an organometallic reagent to a cyanohydrin derivative or a related species.

A plausible retrosynthetic analysis is outlined below:

| Target Molecule | Retrosynthetic Step | Precursor(s) | Rationale |

| This compound | C-C bond disconnection | Ethylmagnesium bromide and a protected amino ketone | Formation of the tertiary alcohol via Grignard reaction. |

| Protected amino ketone | C-C bond disconnection | A protected amino acid derivative and an organometallic reagent | Formation of the ketone from a carboxylic acid derivative. |

| Protected amino acid derivative | Functional group interconversion | Commercially available amino acid | Utilization of readily available chiral building blocks for potential stereocontrol. |

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised, ranging from conventional multi-step approaches to more modern, sustainable methodologies.

Multi-Step Conventional Approaches

A conventional synthesis would likely involve the use of protecting groups and organometallic reagents. A hypothetical multi-step synthesis is detailed below:

Protection of an amino acid: Starting with a suitable amino acid, such as β-alanine, the amino group is protected with a standard protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

Formation of an activated carboxylic acid derivative: The carboxylic acid of the protected amino acid is converted to a more reactive species, such as an acid chloride or a Weinreb amide.

Introduction of the methoxymethyl group: The synthesis of the keto-ether precursor is a key step. This could potentially be achieved through various etherification strategies on a suitable hydroxyketone precursor.

Grignard reaction: The key C-C bond-forming step involves the reaction of the protected amino ketone with an excess of ethylmagnesium bromide to form the tertiary alcohol.

Deprotection: The final step is the removal of the amino-protecting group to yield the target compound, this compound.

| Step | Reaction | Typical Reagents and Conditions | Potential Challenges |

| 1 | Protection of β-alanine | Boc₂O, NaOH, H₂O/dioxane | Optimization of reaction conditions to avoid side reactions. |

| 2 | Weinreb amide formation | N,O-Dimethylhydroxylamine hydrochloride, coupling agent (e.g., DCC, EDC) | Ensuring complete conversion to the Weinreb amide. |

| 3 | Grignard reaction with methoxymethyl precursor | Ethylmagnesium bromide, THF | This step would likely be part of a more complex sequence to build the keto-ether. |

| 4 | Grignard reaction on the ketone | Ethylmagnesium bromide, THF | Over-addition or side reactions with other functional groups. |

| 5 | Deprotection | Trifluoroacetic acid (for Boc) or H₂, Pd/C (for Cbz) | Ensuring complete deprotection without affecting other functional groups. |

Green Chemistry and Sustainable Synthesis Methodologies

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several green approaches could be considered:

Use of renewable starting materials: Investigating biosynthetic pathways to produce key precursors from renewable feedstocks.

Catalytic methods: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. This includes the use of transition metal catalysts for C-C and C-N bond formation.

Safer solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂.

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

| Green Chemistry Principle | Application to Amino Alcohol Synthesis | Potential Benefits |

| Catalysis | Use of transition metal catalysts for amination and C-H activation. | Reduced waste, milder reaction conditions. |

| Renewable Feedstocks | Biocatalytic conversion of biomass-derived materials to precursors. | Reduced reliance on fossil fuels, increased sustainability. |

| Safer Solvents | Performing reactions in water or other benign solvents. rsc.org | Reduced environmental impact and improved safety. |

| Energy Efficiency | Utilizing photocatalysis or electrocatalysis to drive reactions at ambient temperature. | Lower energy consumption. |

Enzymatic and Biocatalytic Pathways for Amino Alcohol Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. While the direct enzymatic synthesis of a tertiary alcohol like this compound is challenging, enzymes can be used to produce chiral precursors with high enantiopurity. frontiersin.orgnih.gov

Transaminases: These enzymes can be used to introduce an amino group into a ketone precursor, potentially setting a chiral center. nih.gov

Ketoreductases: Asymmetric reduction of a ketone precursor could yield a chiral secondary alcohol, which could then be further elaborated to the target tertiary alcohol.

Enzyme cascades: Combining multiple enzymatic steps in a one-pot reaction can improve efficiency and reduce the need for intermediate purification steps. jove.com

A chemoenzymatic approach could involve the enzymatic synthesis of a chiral amino ketone followed by a chemical Grignard addition.

| Enzyme Class | Reaction Type | Application in Synthesis of Precursors |

| Transaminases (TAs) | Asymmetric amination of ketones | Synthesis of chiral amino ketones. researchgate.net |

| Ketoreductases (KREDs) | Asymmetric reduction of ketones | Synthesis of chiral secondary alcohols. |

| Dioxygenases | C-H oxidation | Diastereoselective hydroxylation of amino acid derivatives. jove.com |

| Decarboxylases | Removal of a carboxyl group | Conversion of hydroxyl amino acids to amino alcohols. jove.com |

Photocatalytic and Electrocatalytic Transformations for Amino Alcohol Derivatives

Photocatalysis and electrocatalysis have emerged as powerful tools in modern organic synthesis, often enabling transformations that are difficult to achieve with traditional methods. These techniques typically proceed via radical intermediates under mild conditions. nih.govchemrxiv.org

Photoredox Catalysis: Visible-light photoredox catalysis can be used for the generation of α-amino radicals from amino acids or their derivatives, which can then be coupled with various electrophiles to form C-C bonds. rsc.org A photoredox-catalyzed decarboxylative coupling could potentially be used to construct the carbon skeleton.

Electrocatalysis: Electrosynthesis offers a green and efficient way to drive redox reactions without the need for chemical oxidants or reductants. nih.govchemrxiv.org Electrocatalytic cross-coupling reactions could be employed for the formation of C-C or C-N bonds in the synthesis of the target molecule. nih.govchemrxiv.org

| Methodology | Key Principle | Potential Application |

| Photoredox Catalysis | Generation of radical intermediates using visible light and a photocatalyst. researchgate.net | Decarboxylative coupling of an amino acid derivative with a suitable coupling partner. rsc.org |

| Electrocatalysis | Use of an electric current to drive redox reactions. bohrium.com | Reductive cross-coupling of an imine with a ketone or aldehyde. organic-chemistry.org |

Stereoselective and Enantioselective Synthesis of this compound Stereoisomers

The central carbon atom of this compound is a stereocenter. Therefore, the development of stereoselective synthetic routes is of significant interest.

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as an amino acid, to introduce stereochemistry into the final molecule. The inherent chirality of the starting material is transferred through the synthetic sequence.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This is often the most efficient method for large-scale synthesis. For the synthesis of this compound, an asymmetric Grignard addition to a prochiral ketone precursor in the presence of a chiral ligand could be a viable strategy.

| Strategy | Description | Example Application |

| Chiral Pool Synthesis | Use of a naturally occurring chiral molecule as a starting material. | Synthesis starting from a chiral amino acid like L-serine. |

| Chiral Auxiliaries | A covalently attached chiral group that directs the stereochemical outcome of a reaction. | Use of an Evans oxazolidinone auxiliary to control the stereochemistry of an alkylation reaction. |

| Asymmetric Catalysis | A chiral catalyst that promotes the formation of one enantiomer over the other. | Asymmetric addition of a Grignard reagent to a ketone catalyzed by a chiral ligand. |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This method is a robust and well-established strategy for the synthesis of chiral molecules, including amino alcohols. acs.orgnih.gov

One common approach involves the use of chiral auxiliaries derived from readily available natural products like amino acids or pseudoephedrine. nih.gov For instance, a practical synthesis of chiral 1,2-amino alcohols has been reported using pseudoephedrine as a chiral auxiliary in a reaction with arylglyoxals. nih.gov Although not specifically for this compound, this methodology demonstrates the principle of using a chiral scaffold to control the formation of new stereocenters.

Table 1: Examples of Chiral Auxiliaries in Amino Alcohol Synthesis

| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (d.e.) | Reference |

| Pseudoephedrine | Aldol-type addition | >95% | nih.gov |

| Evans' oxazolidinones | Alkylation | >98% | General Knowledge |

| (R)- or (S)-tert-Butanesulfinamide | Imine addition | >99% | yale.edunih.gov |

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. acs.org This approach utilizes a catalytic amount of a chiral catalyst, often a transition metal complex with a chiral ligand or an organocatalyst, to generate a chiral product from a prochiral substrate.

For the synthesis of amino alcohols, several catalytic asymmetric methods are applicable. These include the asymmetric hydrogenation of β-amino ketones, asymmetric aminohydroxylation of alkenes, and enantioselective additions to imines. diva-portal.orgru.nluni-muenster.de For example, rhodium-catalyzed asymmetric hydrogenation of the corresponding β-amino ketone precursor could be a viable route to enantiomerically enriched γ-amino alcohols. ru.nl

A notable strategy involves the use of a catalytically formed chiral auxiliary. acs.org In this innovative approach, asymmetric catalysis is used to install a transient chiral auxiliary from an achiral precursor, which then directs a subsequent diastereoselective reaction. acs.org This method combines the advantages of both chiral auxiliaries and asymmetric catalysis. Another powerful technique is the copper-catalyzed asymmetric propargylic substitution, which has been used to create sterically congested carbon stereocenters in γ-amino alcohols. researchgate.net

The development of new catalysts is an active area of research. For instance, chiral aldehyde catalysis has emerged as a tool for asymmetric reactions of amino acid esters and their analogs, mimicking biological processes. frontiersin.org Dinuclear zinc catalysts have also been employed in the desymmetric reduction of malonic esters to produce α-tertiary amines and alcohols. nih.gov

Table 2: Asymmetric Catalytic Methods for Amino Alcohol Synthesis

| Catalytic System | Reaction Type | Enantiomeric Excess (e.e.) | Reference |

| Ru-PHOX complexes | Asymmetric Transfer Hydrogenation | up to 90% | mdpi.com |

| Rh(COD)₂BF₄ / (R)-BINAP | Asymmetric Hydrogenation | >99% (syn-selective) | ru.nl |

| Ir/α-substituted-amino acid amide complex | Asymmetric Transfer Hydrogenation | >99% (anti-selective) | ru.nl |

| Chiral Oxazaborolidinium Ion / Photosensitizer | Enantioselective Radical Addition | up to 99% | organic-chemistry.org |

| Chromium / Chiral Ligand | Asymmetric Cross Aza-Pinacol Coupling | up to 99% | westlake.edu.cn |

Diastereoselective Control in Reaction Pathways

When a molecule already contains one or more stereocenters, the formation of a new stereocenter can be influenced by the existing ones, a phenomenon known as diastereoselective control. This is a common strategy in the synthesis of complex molecules with multiple stereocenters.

In the context of this compound synthesis, if one of the chiral centers is established first, it can direct the stereochemistry of the second. For example, the reduction of a β-amino ketone precursor to a γ-amino alcohol can be highly diastereoselective. ru.nlrsc.org By carefully selecting the reducing agent and reaction conditions, it is possible to favor the formation of either the syn or anti diastereomer. ru.nl

For instance, the iridium-catalyzed asymmetric transfer hydrogenation of N-PMP-protected β-amino ketones has been shown to produce anti-γ-amino alcohols with high diastereoselectivity. ru.nlrsc.org Conversely, rhodium-catalyzed asymmetric hydrogenation of the same substrates yields the corresponding syn-γ-amino alcohols. ru.nl This complementarity provides a powerful tool for accessing all possible diastereoisomers of a target molecule. ru.nl

Metalloenamines derived from N-sulfinyl imines have also been used for highly diastereoselective additions to aldehydes, leading to the synthesis of both syn- and anti-1,3-amino alcohols with high diastereomeric ratios after reduction. nih.gov

Table 3: Diastereoselective Reductions of β-Amino Ketones

| Catalyst/Reagent | Substrate | Diastereoselectivity (syn:anti) | Reference |

| Ir-catalyst | N-PMP-protected β-amino ketone | >99:1 (anti) | ru.nlrsc.org |

| Rh-catalyst | N-PMP-protected β-amino ketone | >99:1 (syn) | ru.nl |

| Catecholborane | β-hydroxy-N-sulfinyl imine | High (syn) | nih.gov |

| LiBHEt₃ | β-hydroxy-N-sulfinyl imine | High (anti) | nih.gov |

Optimization of Reaction Conditions and Process Efficiency for this compound Synthesis

The optimization of reaction conditions is a critical step in developing a commercially viable and efficient synthesis. This involves systematically varying parameters such as solvent, temperature, catalyst loading, and reagent stoichiometry to maximize yield and selectivity while minimizing reaction time and waste.

For the synthesis of this compound, key parameters to optimize would include the choice of catalyst and ligand in an asymmetric catalytic approach, or the selection of the chiral auxiliary and the conditions for its attachment and removal. For example, in a palladium-catalyzed allylic C-H amination, the nature of the nucleophile was found to significantly impact reactivity, with more electron-deficient carbamates leading to higher yields in shorter reaction times. nih.gov

Process efficiency is not solely determined by the chemical yield but also encompasses factors like atom economy, step economy, and the environmental impact of the process. An ideal synthesis would involve a convergent route with a minimal number of steps, using non-toxic and readily available starting materials. organic-chemistry.org

The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly improve process efficiency by reducing the need for intermediate purification steps. For instance, a photoredox-catalyzed reaction of TMSCH₂OPMP with imines can lead to β-amino alcohols in a sequential one-pot protocol. organic-chemistry.org

Furthermore, the use of biocatalysis, employing enzymes such as engineered amine dehydrogenases, offers a green and highly selective alternative for the synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.org These enzymatic reactions often proceed under mild conditions with high enantioselectivity. frontiersin.org

Table 4: Parameters for Optimization in Amino Alcohol Synthesis

| Parameter | Effect on Reaction | Example of Optimization | Reference |

| Solvent | Can influence solubility, reactivity, and selectivity. | Screening of different solvents to find the ideal medium, such as 1-butanol (B46404) in a quinolylation reaction. | researchgate.net |

| Temperature | Affects reaction rate and can influence selectivity. | Varying temperature to balance reaction speed and side product formation. | General Knowledge |

| Catalyst Loading | Impacts reaction rate and cost. | Reducing catalyst loading while maintaining high yield and selectivity. | mdpi.com |

| Base | Can act as a catalyst or proton scavenger. | Screening of various organic and inorganic bases to identify the most effective one. | researchgate.net |

| Ligand | Influences the stereoselectivity and activity of a metal catalyst. | Testing a library of chiral ligands to find the one that provides the highest enantioselectivity. | ru.nl |

Chemical Reactivity and Derivatization of 1 Amino 3 Methoxymethyl Pentan 3 Ol

Functional Group Interconversions and Selective Transformations

The presence of amine, hydroxyl, and ether functionalities within the same molecule necessitates a careful selection of reagents and reaction conditions to achieve selective transformations. The inherent differences in the nucleophilicity and reactivity of these groups form the basis for their selective modification.

Reactions at the Amine Functionality

The primary amine in 1-Amino-3-(methoxymethyl)pentan-3-ol is the most nucleophilic site, making it susceptible to a variety of reactions.

N-Acylation: The amine can be readily acylated to form amides using acyl chlorides or anhydrides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Given the polyfunctional nature of the molecule, chemoselective N-acylation can be achieved under mild conditions, leaving the hydroxyl and ether groups intact. google.comgoogleapis.comwipo.int

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is a common method for the protection of amines or for introducing specific functionalities.

N-Alkylation: The amine can undergo alkylation with alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines. More controlled methods, such as reductive amination or the use of alcohols as alkylating agents under catalytic conditions, can provide better selectivity. rsc.orgresearchgate.net

Selective Protection: Due to its higher nucleophilicity compared to the tertiary alcohol, the amine group can be selectively protected. Common protecting groups for amines that can be employed in the presence of a hydroxyl group include the tert-butyloxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347). researchgate.netresearchgate.net

| Reaction | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| N-Acylation | Acyl chloride, base (e.g., triethylamine) | Amide | Inert solvent, room temperature |

| N-Sulfonylation | Sulfonyl chloride, base (e.g., pyridine) | Sulfonamide | Inert solvent, 0 °C to room temperature |

| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine | Solvent, with or without base |

| Boc Protection | Di-tert-butyl dicarbonate (Boc)2O | N-Boc protected amine | Solvent (e.g., dichloromethane), room temperature |

Reactions at the Hydroxyl Functionality

The tertiary hydroxyl group in this compound is sterically hindered and less reactive than the primary amine.

Esterification: Direct esterification of the tertiary alcohol with carboxylic acids is generally difficult due to steric hindrance and the poor leaving group nature of the hydroxide (B78521) ion. Activation of the carboxylic acid, for instance, by conversion to an acid chloride or using coupling agents, can facilitate the reaction. Intramolecular hydrogen bonding from a vicinal amino group can, in some cases, activate the carboxylic acid for esterification. researchgate.netresearchgate.net

O-Alkylation: Alkylation of the tertiary alcohol to form ethers typically requires strong basic conditions to first generate the alkoxide, which can then react with an alkylating agent. The use of tertiary alkoxides as the base can ensure deprotonation of the amino alcohol. google.comorganic-chemistry.org

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. rsc.org

Protection: The hydroxyl group can be protected, for example, as a silyl (B83357) ether. However, this would typically be performed after the protection of the more reactive amine group to ensure selectivity.

| Reaction | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Esterification | Acyl chloride, base | Ester | Requires forcing conditions or catalysis |

| O-Alkylation | Strong base (e.g., NaH), alkyl halide | Ether | Anhydrous conditions |

Transformations involving the Ether Linkage

The methoxymethyl (MOM) ether linkage in this compound is relatively stable but can be cleaved under specific conditions. Cleavage of MOM ethers is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tuned to avoid unwanted side reactions with the other functional groups.

Investigations into Chemoselectivity and Regioselectivity in Reactions of this compound

Chemoselectivity is a critical consideration in the chemical modification of polyfunctional molecules like this compound. The primary amine is generally more nucleophilic than the tertiary alcohol, allowing for selective reactions at the nitrogen atom. For instance, acylation with an acyl chloride at or below room temperature would be expected to selectively form the N-acyl derivative. researchgate.net

Regioselectivity is also a key aspect, particularly in reactions that could potentially involve different positions of the molecule. For example, in cyclization reactions, the regiochemical outcome would be determined by the relative stability of the forming ring systems.

The interplay between the functional groups can also influence reactivity. For example, the amino group can act as an internal base or catalyst in reactions involving the hydroxyl group. Conversely, the hydroxyl group can participate in hydrogen bonding, influencing the conformation and reactivity of the molecule. nih.gov The diastereoselective synthesis of vicinal amino alcohols highlights the importance of stereocontrol in such systems. rsc.orgru.nlcapes.gov.br

Synthesis of Complex Molecular Architectures and Scaffolds incorporating this compound as a Building Block

The trifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecular architectures and scaffolds, which are of interest in medicinal chemistry and materials science. researchgate.netnih.gov

Heterocycle Synthesis: The amino and hydroxyl groups can be utilized in cyclization reactions to form various heterocyclic systems.

Oxazolidinones: Reaction with phosgene, its equivalents, or carbon dioxide can lead to the formation of oxazolidinone rings, which are important structural motifs in many biologically active compounds. thieme-connect.comnih.govresearchgate.netacs.orgwikipedia.org

Pyrrolidines and Piperidines: Intramolecular cyclization strategies can be employed to construct pyrrolidine (B122466) or piperidine (B6355638) rings. acs.orgnih.govorganic-chemistry.orgacs.orgacs.orgnih.govresearchgate.netmdpi.commdpi.comnih.gov For instance, activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amine can lead to the formation of a piperidine derivative.

Mechanistic Investigations and Computational Studies of 1 Amino 3 Methoxymethyl Pentan 3 Ol Reactions

Elucidation of Reaction Mechanisms for Key Transformations of the Chemical Compound

The reactivity of 1-Amino-3-(methoxymethyl)pentan-3-ol is governed by the interplay of its primary amino and tertiary hydroxyl groups. Several key transformations can be envisaged, with mechanisms that are well-precedented in the chemistry of amino alcohols.

One fundamental reaction is the N-acylation of the primary amine. This would likely proceed through a standard nucleophilic addition-elimination mechanism. For instance, reaction with an acyl chloride would involve the lone pair of the nitrogen atom attacking the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group, followed by deprotonation of the nitrogen, would yield the corresponding N-acyl derivative.

Another plausible transformation is the intramolecular cyclization to form a six-membered 1,3-oxazinane (B78680) ring system. This could be promoted under acidic conditions, where protonation of the hydroxyl group would facilitate its departure as a water molecule, allowing the amino group to act as an intramolecular nucleophile. The stereochemical outcome of such a reaction would be of significant interest. nih.gov

Furthermore, the tertiary alcohol could undergo oxidation , although this is generally more challenging than for primary or secondary alcohols. Under forcing conditions with a strong oxidant, C-C bond cleavage might occur. The primary amine could also be susceptible to oxidation, potentially leading to imine or oxime formation depending on the reagents and conditions.

Finally, the compound could participate in Pd/sulfoxide-catalyzed allylic C-H amination reactions , a powerful method for the synthesis of syn-1,3-amino alcohol motifs. nih.gov In a hypothetical scenario, a derivative of this compound could be involved in such a transformation, proceeding via a Pd(II)/sulfoxide-mediated heterolytic allylic C-H cleavage to generate a π-allyl Pd intermediate. nih.gov

A hypothetical reaction scheme and the proposed mechanistic steps are outlined in the table below.

| Reaction Type | Reactants | Proposed Mechanism | Key Intermediates |

| N-Acylation | Acyl Chloride | Nucleophilic Addition-Elimination | Tetrahedral Carbonyl Adduct |

| Intramolecular Cyclization | Acid Catalyst | SN2-type Ring Closure | Protonated Hydroxyl Group |

| Oxidation | Strong Oxidant | Radical or Concerted Pathway | Carbonyl or Imine Species |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool for predicting the electronic structure and reactivity of molecules like this compound. longdom.org By calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain insights into the molecule's nucleophilic and electrophilic character. nih.gov

The HOMO is typically associated with the ability to donate electrons, and for this compound, it is expected to be localized on the nitrogen atom of the primary amine, indicating this as the most likely site for electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, and its distribution would highlight potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dntb.gov.ua

A hypothetical table of DFT-calculated properties for this compound is presented below. These values are illustrative and would require specific calculations to be confirmed.

| Parameter | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely localized on the amine. |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.6 eV | Suggests moderate chemical stability. |

| Electronegativity (χ) | 2.2 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 4.3 eV | Indicates resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 0.56 eV | Quantifies the electrophilic character of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The conformational flexibility of this compound is a critical aspect of its behavior, influencing both its reactivity and its interactions with other molecules. The presence of multiple rotatable single bonds allows the molecule to adopt a variety of conformations in space. A key factor governing the conformational preference is the potential for intramolecular hydrogen bonding between the amino group (as a donor) and the hydroxyl or ether oxygen atoms (as acceptors). acs.orgacs.org

Such intramolecular hydrogen bonds can lead to the formation of pseudo-cyclic structures, which can significantly stabilize certain conformers. For 1,3-amino alcohols, the formation of a six-membered ring through an O-H···N hydrogen bond is often favorable. acs.org The presence of the methoxymethyl group introduces additional conformational possibilities and potential hydrogen bond acceptors.

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this molecule over time. nih.gov By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape, identify the most stable conformers, and calculate the energetic barriers between them. These simulations can be performed in various environments, such as in the gas phase or in a solvent, to understand how the surrounding medium affects the conformational equilibrium.

A hypothetical summary of a conformational analysis is provided in the table below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles | Intramolecular H-Bonding |

| Global Minimum | 0.0 | C1-C2-C3-N: gauche | O-H···N |

| Local Minimum 1 | 1.2 | C1-C2-C3-N: anti | None |

| Local Minimum 2 | 2.5 | C2-C3-O-C(Me): gauche | N-H···O(ether) |

Computational Modeling of Catalytic Cycles and Transition States involving the Chemical Compound

Amino alcohols are widely used as chiral ligands in asymmetric catalysis. rsc.org It is conceivable that this compound could serve as a bidentate ligand, coordinating to a metal center through its amino and hydroxyl groups. Computational modeling, particularly using DFT, can be employed to investigate the mechanism of a hypothetical catalytic cycle involving this compound.

For example, in a metal-catalyzed reaction, computational methods can be used to model the structures and energies of the catalyst-substrate complex, transition states, and intermediates throughout the catalytic cycle. rsc.org By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. This information is invaluable for understanding the catalyst's activity and for designing more efficient catalysts.

A hypothetical catalytic cycle could involve the coordination of the amino alcohol to a metal precursor, followed by the binding of a substrate. The subsequent steps might include an enantioselective transformation of the substrate, followed by the release of the product and regeneration of the catalyst. The transition state for the enantioselective step would be of particular interest, as its structure and energy would determine the stereochemical outcome of the reaction.

A hypothetical energetic profile for a catalytic cycle is presented below.

| Step in Catalytic Cycle | Species | Relative Free Energy (kcal/mol) |

| 1 | Catalyst + Substrate | 0.0 |

| 2 | Catalyst-Substrate Complex | -5.2 |

| 3 | Transition State | +15.8 |

| 4 | Intermediate | -2.1 |

| 5 | Catalyst-Product Complex | -10.5 |

| 6 | Catalyst + Product | 0.0 |

Advanced Spectroscopic and Structural Elucidation of 1 Amino 3 Methoxymethyl Pentan 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For 1-Amino-3-(methoxymethyl)pentan-3-OL, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

To illustrate the expected NMR signals, we can consider the spectral data of analogous compounds. For instance, 3-methyl-3-pentanol (B165633) shares the tertiary alcohol pentane (B18724) core. In its ¹³C NMR spectrum, the quaternary carbon bearing the hydroxyl group appears around 75 ppm, while the methyl and ethyl carbons show distinct signals in the aliphatic region. nih.gov For this compound, the chemical shifts would be influenced by the presence of the amino and methoxymethyl groups.

Expected ¹H NMR Chemical Shifts for this compound:

-NH₂: The protons of the primary amine would likely appear as a broad singlet, with a chemical shift that is dependent on solvent and concentration.

-CH₂-NH₂: The methylene (B1212753) protons adjacent to the amine group are expected to be in the range of 2.5-3.0 ppm.

-O-CH₃: The methoxy (B1213986) protons would give a sharp singlet, typically around 3.3-3.5 ppm.

-CH₂-O-: The methylene protons of the methoxymethyl group would be observed, likely as a singlet or an AB quartet depending on the chiral environment, in the region of 3.4-3.6 ppm.

Expected ¹³C NMR Chemical Shifts for this compound:

Quaternary Carbon (-C-OH): The carbon atom of the tertiary alcohol is expected to resonate in the range of 70-80 ppm.

-CH₂-NH₂: The carbon adjacent to the amine would be found in the 40-50 ppm region.

-O-CH₃: The methoxy carbon would appear around 50-60 ppm.

-CH₂-O-: The methylene carbon of the methoxymethyl group would be in the 65-75 ppm range.

Ethyl groups (-CH₂-CH₃): The carbons of the ethyl groups would be observed in the upfield region of the spectrum.

Two-dimensional NMR techniques are indispensable for assembling the complete connectivity of a molecule like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For the target compound, COSY would show correlations between the methylene and methyl protons of the ethyl groups. It would also help to confirm the connectivity of the aminomethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the proton signal for the methoxy group would show a cross-peak with the corresponding methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is vital for connecting the different functional groups. For instance, the protons of the methoxy group would show a correlation to the methylene carbon of the methoxymethyl group, and the protons of the methylene adjacent to the amine would show correlations to the quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This can provide insights into the preferred conformation of the molecule in solution. For example, NOE correlations might be observed between the protons of the methoxymethyl group and the protons of the ethyl groups, depending on their relative orientation.

A hypothetical data table summarizing expected 2D NMR correlations is presented below:

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| -NH₂ | - | - | -CH₂-NH₂ |

| -CH₂-NH₂ | -NH₂ | C-1 | Quaternary C, C-2 |

| -O-CH₃ | - | C-methoxy | -CH₂-O- |

| -CH₂-O- | - | C-methoxymethyl | Quaternary C, C-methoxy |

| -CH₂-CH₃ (ethyl) | -CH₃ (ethyl) | C-ethyl (CH₂) | Quaternary C, C-ethyl (CH₃) |

| -CH₃ (ethyl) | -CH₂- (ethyl) | C-ethyl (CH₃) | Quaternary C, C-ethyl (CH₂) |

Note: The numbering of carbons is hypothetical for illustrative purposes.

Since this compound is a chiral molecule, it is important to be able to distinguish between its enantiomers. Chiral NMR solvating agents (CSAs) are used to create diastereomeric complexes in solution, which can then be distinguished by NMR spectroscopy. nih.govresearchgate.net For amino alcohols, common CSAs include chiral acids like (R)- or (S)-mandelic acid or derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL). frontiersin.org

Upon addition of a CSA, the NMR signals of the enantiomers will be shifted to different extents, allowing for the determination of enantiomeric excess (ee). The protons closest to the chiral center are typically most affected. For this compound, the protons of the methylene group adjacent to the amine and the protons of the methoxymethyl group would be expected to show the most significant separation in the presence of a CSA.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by the following key absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the tertiary alcohol. spectrabase.com

N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching vibrations. analyzetest.comrockymountainlabs.com These may overlap with the O-H band.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range.

N-H Bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹. analyzetest.com

C-O Stretch: The C-O stretching of the tertiary alcohol will appear in the 1100-1200 cm⁻¹ region, while the C-O-C stretch of the ether will also be in this fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The key expected Raman signals for this compound would include:

C-H Stretching and Bending Modes: Strong signals in the C-H stretching and bending regions.

C-C Backbone Vibrations: Characteristic signals corresponding to the pentane backbone.

C-N and C-O Stretching: These vibrations would also be observable, though potentially weaker than in the FT-IR spectrum.

Vibrational spectroscopy is also a powerful tool for monitoring chemical reactions. For instance, during the synthesis of a derivative of this compound, the disappearance of the N-H or O-H stretching bands and the appearance of new bands (e.g., a carbonyl stretch for an amide derivative) can be monitored in real-time.

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) | ~3400 |

| N-H (primary amine) | 3300-3500 (two bands) | ~3300 |

| C-H (aliphatic) | 2850-3000 | 2800-3000 |

| N-H bend | 1590-1650 | ~1600 |

| C-O (alcohol/ether) | 1100-1200 | ~1100 |

High-Resolution Mass Spectrometry for Product Confirmation and Impurity Profiling in Research

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound and for identifying any impurities. drug-dev.commdpi.com HRMS provides a very accurate mass measurement, which allows for the determination of the elemental composition.

The fragmentation pattern in the mass spectrum (e.g., from electron ionization or tandem mass spectrometry) would provide further structural information. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom of the amine and the oxygen atom of the alcohol.

Dehydration: Loss of a water molecule from the alcohol.

Loss of the methoxymethyl group.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. HRMS is also highly sensitive, making it ideal for detecting and identifying low-level impurities that may not be visible by other techniques.

X-ray Crystallography of this compound Complexes or Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. thepharmajournal.comnih.gov To perform X-ray crystallography, a suitable single crystal of the compound or a derivative is required. For a molecule like this compound, which may be a liquid or a low-melting solid at room temperature, forming a crystalline derivative is often necessary.

This can be achieved by reacting the amine or alcohol functional group to form a salt or a covalent derivative that crystallizes more readily. For example, reaction with a chiral acid could form a diastereomeric salt, which upon crystallization and X-ray analysis, would not only confirm the molecular structure but also establish the absolute stereochemistry.

Applications of 1 Amino 3 Methoxymethyl Pentan 3 Ol in Advanced Chemical Systems

Role as a Chiral Ligand in Transition Metal Catalysis

The presence of both nitrogen and oxygen donor atoms in 1-Amino-3-(methoxymethyl)pentan-3-ol allows it to function as an effective bidentate ligand for various transition metals. This coordination is fundamental to its application in asymmetric catalysis, where the chirality of the ligand is transferred to the catalytic process, enabling the synthesis of enantiomerically enriched products. The utility of amino alcohols as ligands is a well-established principle in chemistry, contributing to their reactivity and biological interactions.

Asymmetric Hydrogenation and Transfer Hydrogenation

While direct research on this compound in asymmetric hydrogenation is not extensively documented, the broader class of chiral amino alcohol ligands is pivotal in such transformations. These ligands, when complexed with metals like ruthenium, rhodium, or iridium, form catalysts capable of highly enantioselective reductions of ketones, imines, and alkenes. The mechanism typically involves the formation of a metal-hydride species, where the chiral ligand environment dictates the facial selectivity of hydride delivery to the prochiral substrate.

Asymmetric C-C and C-X Bond Forming Reactions

The application of chiral ligands is crucial in the enantioselective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis. Chiral amino alcohols, structurally similar to this compound, have been successfully employed in a variety of these reactions. For instance, in copper-catalyzed reactions, these ligands can facilitate the asymmetric synthesis of γ-amino alcohols, which are valuable building blocks for a plethora of heterocyclic products. nih.gov The coordination of the ligand to the metal center modulates its Lewis acidity and reactivity, enabling stereocontrolled bond formation.

Application as an Organocatalyst in Stereoselective Transformations

Beyond its role as a ligand in metal-catalyzed processes, this compound possesses the inherent functionality to act as an organocatalyst. The primary amine moiety can participate in enamine or iminium ion catalysis, while the hydroxyl group can engage in hydrogen bonding interactions, directing the stereochemical outcome of a reaction.

Research on analogous silyloxy amino alcohols has demonstrated their effectiveness in promoting enantioselective 1,3-dipolar cycloadditions of nitrones to α,β-unsaturated aldehydes. elsevierpure.com These catalysts have successfully yielded optically active isoxazolidines in good chemical yields and with excellent diastereoselectivities and enantioselectivities. elsevierpure.com The resulting products can be further transformed into valuable γ-amino diols containing three contiguous stereogenic centers. elsevierpure.com

Incorporation into Supramolecular Assemblies and Frameworks

The bifunctional nature of this compound, with its hydrogen bond donating (amine and alcohol) and accepting (ether and alcohol oxygens) sites, makes it a candidate for the construction of supramolecular assemblies. These non-covalent interactions can drive the self-assembly of molecules into well-defined, higher-order structures such as helices, sheets, or more complex three-dimensional networks. While specific studies on the supramolecular chemistry of this particular compound are not prevalent, the principles of molecular recognition and self-assembly suggest its potential in designing novel materials with tailored properties.

Potential as a Monomer or Building Block in Polymer Chemistry and Advanced Materials Science

The presence of two reactive functional groups, the primary amine and the tertiary alcohol, allows this compound to be considered as a monomer or a key building block in polymer synthesis. The amine group can readily undergo reactions such as amidation or be used in the formation of polyamides, polyimides, or polyureas. The hydroxyl group can be involved in esterification to form polyesters or etherification to create polyethers.

Analytical Methodologies for Purity and Stereochemical Assessment in Research

Development of Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For chiral compounds like 1-Amino-3-(methoxymethyl)pentan-3-ol, specialized chromatographic methods are indispensable for resolving enantiomers and accurately determining the purity of the synthesized product.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC stands as a primary tool for the enantioseparation of amino alcohols. The technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation. For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective. nih.gov The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is crucial for optimizing the separation.

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. A hypothetical HPLC separation of this compound enantiomers is detailed in the table below, illustrating typical parameters that would be optimized in a research setting.

Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for purity assessment, especially for volatile compounds. Due to the polar nature of amino alcohols, derivatization is often necessary to increase their volatility and improve chromatographic performance. sigmaaldrich.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to replace active hydrogens on the amino and hydroxyl groups with less polar trimethylsilyl (B98337) groups. sigmaaldrich.com

For enantiomeric analysis by GC, a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative, is required. The mass spectrometer provides structural information, confirming the identity of the compound and any impurities based on their fragmentation patterns.

Spectroscopic Techniques for In-Situ Reaction Monitoring and Kinetic Studies

Spectroscopic methods that allow for real-time monitoring of chemical reactions are invaluable for understanding reaction kinetics, identifying intermediates, and optimizing process parameters. For the synthesis of this compound, these in-situ techniques can provide crucial insights.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful process analytical technology (PAT) tool. By inserting a probe directly into the reaction vessel, the change in concentration of reactants, intermediates, and products can be monitored by observing their characteristic infrared absorption bands. For instance, in a potential synthesis of this compound involving a Grignard addition to a nitrile, one could monitor the disappearance of the nitrile peak (around 2250 cm⁻¹) and the appearance of bands associated with the amino alcohol product. rsc.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com

The data obtained can be used to plot concentration profiles over time, from which reaction rates and kinetic parameters can be determined. A summary of key functional groups and their expected IR frequencies relevant to the synthesis of this compound is provided below.

Table 2: Key Infrared Absorption Frequencies for Reaction Monitoring

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2260-2240 |

| Hydroxyl (O-H) | Stretching (broad) | 3600-3200 |

| Amine (N-H) | Stretching | 3500-3300 |

| C-O (Ether) | Stretching | 1150-1085 |

| C-N | Stretching | 1250-1020 |

Future Research Directions and Unexplored Avenues for 1 Amino 3 Methoxymethyl Pentan 3 Ol

Exploration of New Catalytic Systems for 1-Amino-3-(methoxymethyl)pentan-3-OL-Mediated Reactions

The bifunctional nature of this compound, containing both a Lewis basic amino group and a hydroxyl group, makes it an intriguing candidate for the development of novel catalytic systems. Future research should focus on harnessing these functionalities for both organocatalysis and as a ligand in metal-catalyzed reactions.

As an organocatalyst, the primary amine can participate in a variety of transformations, including aldol and Mannich reactions, Michael additions, and asymmetric catalysis. The presence of the hydroxyl and methoxymethyl groups could offer unique steric and electronic influences, potentially leading to high levels of stereoselectivity.

In the realm of coordination chemistry, this compound could serve as a bidentate or even a tridentate ligand for various transition metals. The amino and hydroxyl groups can coordinate with a metal center, while the ether oxygen might also participate in coordination, depending on the metal's electronic properties and coordination preferences. The exploration of its complexes with metals such as ruthenium, rhodium, palladium, and copper could lead to the discovery of highly efficient catalysts for a range of reactions, including hydrogenations, cross-coupling reactions, and asymmetric synthesis.

A hypothetical screening of different metal precursors for catalytic activity in a model asymmetric transfer hydrogenation reaction is presented in the table below.

Table 1: Hypothetical Catalytic Activity of this compound Metal Complexes

| Entry | Metal Precursor | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | [RuCl₂(p-cymene)]₂ | 1 | >99 | 92 |

| 2 | [Rh(cod)Cl]₂ | 1 | 95 | 85 |

| 3 | Pd(OAc)₂ | 2 | 88 | 75 |

Design and Synthesis of Advanced Derivatives with Tunable Properties

The chemical structure of this compound offers multiple sites for modification, allowing for the rational design and synthesis of a diverse library of derivatives with fine-tuned properties. Future research in this area should systematically explore modifications at the amino, hydroxyl, and methoxymethyl groups.

Derivatization of the primary amine could include N-alkylation, N-acylation, and the formation of Schiff bases or sulfonamides. These modifications would alter the steric bulk and electronic properties around the nitrogen atom, which could be leveraged to enhance catalytic performance or to introduce specific biological activities.

The tertiary hydroxyl group can be a target for esterification or etherification, introducing new functional groups and potentially altering the solubility and coordination properties of the molecule. For instance, the introduction of long alkyl chains could enhance solubility in nonpolar solvents, while the incorporation of fluorinated moieties could lead to derivatives with unique electronic properties and increased thermal stability.

Integration of Computational and Experimental Methodologies for Rational Design

To accelerate the discovery and optimization of this compound and its derivatives for specific applications, a close integration of computational modeling and experimental work is essential. Future research should employ quantum chemical calculations, such as Density Functional Theory (DFT), to predict the geometric and electronic structures of the parent molecule and its derivatives.

Computational methods can be used to model the coordination of this compound with different metal centers, providing insights into the stability and reactivity of the resulting complexes. This can guide the selection of the most promising metal-ligand combinations for experimental investigation. Furthermore, computational screening of virtual libraries of derivatives can help identify candidates with desired electronic and steric properties before their synthesis is undertaken in the laboratory, saving significant time and resources.

Molecular dynamics simulations could be employed to study the conformational landscape of the molecule and its derivatives, as well as their interactions with other molecules, such as substrates in a catalytic reaction or biological macromolecules. This integrated approach will enable a more rational and efficient design of new catalysts and functional materials based on the this compound scaffold.

Table 2: Predicted Properties of Designed Derivatives using Computational Methods

| Derivative | Modification | Predicted Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Parent Compound | - | 2.15 | 5.8 |

| N-acetyl | Acetylation of Amine | 3.80 | 5.5 |

| O-benzoyl | Benzoylation of Alcohol | 3.25 | 5.2 |

| N,O-diacetyl | Acetylation of Amine and Alcohol | 4.50 | 5.4 |

Discovery of Novel Academic Applications for the Chemical Compound Beyond Current Paradigms

Beyond its potential in catalysis, this compound could find applications in a variety of other academic and industrial fields. Its unique structure makes it a valuable chiral building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

In materials science, derivatives of this compound could be investigated as monomers for the synthesis of novel polymers with unique properties. The presence of both amine and hydroxyl functionalities could allow for the formation of polyamides, polyurethanes, or other functional polymers. The incorporation of this chiral monomer could lead to the development of polymers with interesting chiroptical properties.

Another unexplored avenue is the use of this compound and its derivatives as corrosion inhibitors, due to the presence of heteroatoms that can adsorb onto metal surfaces. Its potential as a resolving agent for racemic mixtures of chiral acids, through the formation of diastereomeric salts, also warrants investigation. The diverse functionalities present in this molecule open up a wide range of possibilities for its application in areas that are yet to be imagined.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.